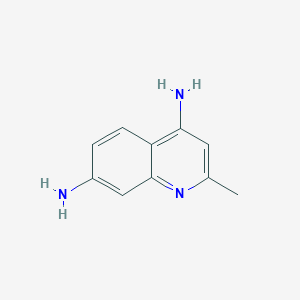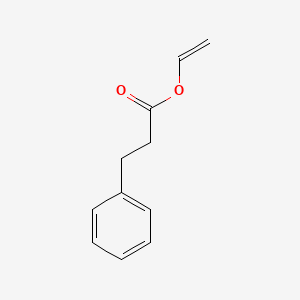
(3S)-3-(bromomethyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(bromomethyl)cyclopentan-1-one is an organic compound with the molecular formula C6H9BrO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(bromomethyl)cyclopentan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of (3S)-3-methylcyclopentan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-(bromomethyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to (3S)-3-methylcyclopentan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to this compound oxide using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane.
Major Products Formed
Substitution: (3S)-3-(hydroxymethyl)cyclopentan-1-one, (3S)-3-(aminomethyl)cyclopentan-1-one.
Reduction: (3S)-3-methylcyclopentan-1-ol.
Oxidation: this compound oxide.
Aplicaciones Científicas De Investigación
(3S)-3-(bromomethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-(bromomethyl)cyclopentan-1-one depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol, typically involving the transfer of hydride ions from the reducing agent to the carbonyl carbon.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(bromomethyl)cyclohexan-1-one: Similar structure but with a six-membered ring instead of a five-membered ring.
(S)-3-ethylcyclopentan-1-one: Similar structure but with an ethyl group instead of a bromomethyl group.
Uniqueness
(3S)-3-(bromomethyl)cyclopentan-1-one is unique due to its specific chiral configuration and the presence of a bromomethyl group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and as a versatile intermediate in organic chemistry.
Propiedades
Fórmula molecular |
C6H9BrO |
|---|---|
Peso molecular |
177.04 g/mol |
Nombre IUPAC |
(3S)-3-(bromomethyl)cyclopentan-1-one |
InChI |
InChI=1S/C6H9BrO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2/t5-/m0/s1 |
Clave InChI |
LJSZKWGYJBUAKF-YFKPBYRVSA-N |
SMILES isomérico |
C1CC(=O)C[C@H]1CBr |
SMILES canónico |
C1CC(=O)CC1CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxolo[4,5-c]quinoline](/img/structure/B11914921.png)
![2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine](/img/structure/B11914931.png)




![3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one](/img/structure/B11914964.png)
![4H-Cyclopenta[b]quinoline](/img/structure/B11914971.png)
![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)




![1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11915014.png)
